Fmoc-3-methyl-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

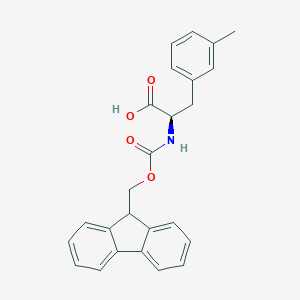

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSSISZLAXRE-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized amino acid derivative crucial for peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring, offers distinct advantages in the design of novel peptides.[2] The Fmoc group provides base-labile protection of the alpha-amino nitrogen, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the meta-methyl substitution on the phenylalanine ring helps to fine-tune peptide conformation and activity.[2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and relevant synthesis workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][4] |

| Molecular Weight | 401.46 g/mol | [1][4] |

| Appearance | White solid/powder | [1] |

| Melting Point | 136 - 142 °C (Lit.) | [1] |

| Optical Rotation | [a]D20 = 7 ± 2 ° (c=1 in MeOH) | [1] |

| Purity | ≥ 98% | [1][4] |

| CAS Number | 352351-64-5 | [1] |

| Synonyms | Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Solubility Profile

Experimental Protocols

The following sections detail generalized but essential experimental protocols relevant to the synthesis and use of this compound.

General Protocol for Fmoc-Amino Acid Synthesis

The synthesis of an Fmoc-protected amino acid like this compound typically involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann reaction conditions.[7]

Materials:

-

3-methyl-D-phenylalanine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Acetone

-

Deionized Water

-

Ethyl Acetate / Hexane (for recrystallization)

Procedure:

-

Dissolution: Dissolve 3-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a 1:1 mixture of dioxane and water. Stir until the amino acid is fully dissolved.[7]

-

Cooling: Cool the solution to 0-4 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).[7]

-

Work-up:

-

Drying & Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.[7]

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide chain using an automated or manual synthesizer. The process involves iterative cycles of deprotection and coupling.

Key Steps in an SPPS Cycle:

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF for approximately 1 hour.[9]

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[9][10] The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Amino Acid Activation & Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents) is pre-activated. This is done by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[11][12]

-

This activated amino acid solution is added to the resin with the free amine. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[9]

-

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Iteration: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the chemical logic and experimental workflows involved.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-3-methyl-D-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-3-methyl-D-phenylalanine, a key building block in modern peptide synthesis. It covers its chemical properties, applications in drug discovery, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its role in modulating critical biological pathways.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a methyl group on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This compound is primarily utilized in the synthesis of peptides with enhanced pharmacological properties.

| Property | Value | References |

| CAS Number | 352351-64-5 | |

| Molecular Weight | 401.46 g/mol | |

| Molecular Formula | C₂₅H₂₃NO₄ | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% (Assay) | |

| Melting Point | 136 - 142 °C | |

| Optical Rotation | [α]D20 = 7 ± 2 ° (c=1 in MeOH) | |

| Storage | 0 - 8 °C |

Application in Peptide Synthesis and Drug Discovery

The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. The unique structural features of this amino acid derivative impart several advantageous properties to the resulting peptides.

Enhanced Stability: Peptides containing D-amino acids, such as 3-methyl-D-phenylalanine, exhibit increased resistance to degradation by proteases.[1] These enzymes typically display high stereospecificity for L-amino acids, and the presence of a D-enantiomer at the peptide bond hinders enzymatic cleavage, leading to a longer plasma half-life and improved bioavailability.[1]

Modulation of Receptor Binding and Activity: The stereochemistry and substitution on the aromatic side chain of an amino acid play a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets.[1] The introduction of 3-methyl-D-phenylalanine can alter the peptide's conformation, which can lead to changes in receptor binding affinity and functional activity.[2][3] This modification has been particularly explored in the context of opioid receptor modulators, where it can influence selectivity and potency.[3][4] For instance, in analogues of the opioid peptide dermorphin, modifications at the phenylalanine residue in the third position have been shown to significantly impact opioid activity.[3]

Structure-Activity Relationship (SAR) Studies: The methyl group on the phenyl ring provides a tool for fine-tuning the steric and electronic properties of the peptide. This allows researchers to conduct detailed SAR studies to understand the precise interactions between the peptide and its receptor, aiding in the rational design of more potent and selective drug candidates.[2][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of a peptide incorporating this compound using the well-established Fmoc/tBu strategy. This protocol is based on standard procedures for SPPS.[5][6]

Materials and Reagents:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Protocol:

-

Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.[6]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.[5][6] The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling:

-

The desired Fmoc-protected amino acid (e.g., this compound) (3 equivalents) and OxymaPure® (3 equivalents) are dissolved in DMF.

-

DIC (3 equivalents) is added to the solution to activate the amino acid.

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[5]

-

The resin is then washed with DMF.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Activity

Peptides containing D-phenylalanine and its derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly opioid receptors. The incorporation of 3-methyl-D-phenylalanine can influence the binding affinity and signaling of these peptides.

The primary mechanism of action for opioid peptides involves the activation of μ (mu), δ (delta), and κ (kappa) opioid receptors.[7] These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits. These subunits then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.

These signaling events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioid peptides.

Below is a diagram illustrating the general signaling pathway of a μ-opioid receptor agonist.

Caption: General signaling pathway of a μ-opioid receptor agonist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic properties. Its strategic incorporation can lead to increased metabolic stability and modulated biological activity, particularly in the context of opioid receptor ligands. The detailed protocols and understanding of the underlying biological pathways provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and activity profiles of new dermorphin-(1-4) peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-3-methyl-D-phenylalanine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-3-methyl-D-phenylalanine, a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative solubility information in common laboratory solvents. Furthermore, this guide illustrates the general workflow of Fmoc-based SPPS and a representative signaling pathway that can be modulated by peptides incorporating D-amino acids, offering context for the application of this compound in drug development.

Introduction

N-α-Fmoc-3-methyl-D-phenylalanine is a crucial amino acid derivative utilized in the synthesis of peptides with enhanced stability and unique conformational properties. The incorporation of the 3-methyl group on the phenyl ring can influence the resulting peptide's structure and biological activity. A thorough understanding of its solubility is paramount for efficient and successful peptide synthesis, as poor solubility can lead to challenges in reagent preparation, coupling efficiency, and overall yield. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH | [1] |

| CAS Number | 352351-64-5 | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.46 g/mol | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 136 - 142 °C (Lit.) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment of its solubility in common solvents used in peptide synthesis can be inferred from the general behavior of Fmoc-protected amino acids.

Qualitative Solubility

The bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) group significantly influences the solubility profile of the amino acid derivative, rendering it more soluble in polar aprotic solvents and less soluble in aqueous and nonpolar solvents.

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to Excellent | The most common solvent for Fmoc-amino acid dissolution in SPPS.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often used as an alternative to DMF, sometimes with higher solvating power for hydrophobic sequences.[2] |

| Dimethyl Sulfoxide (DMSO) | Good to Excellent | A strong polar aprotic solvent capable of dissolving many Fmoc-amino acids.[3] |

| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids alone but can be used in mixtures.[2] |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[2] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group and the methylated phenyl ring significantly limits solubility in aqueous solutions.[2] |

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Solvent Purity: The presence of impurities, particularly water in aprotic polar solvents, can significantly decrease the solubility of hydrophobic compounds.

-

Temperature: For most solids, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation.

-

Physical Form: The particle size and crystallinity of the solid can influence the rate of dissolution.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of readily available quantitative data, empirical determination of solubility is highly recommended. The following protocol outlines a reliable method using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[2][3]

Objective

To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials

-

This compound

-

Selected solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 20 mg in 1 mL).

-

Vortex the mixture for 1-2 minutes to ensure good dispersion.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Detection: Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Detect the this compound peak by UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., ~265 nm or ~301 nm).[2]

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Relevant Workflows and Pathways

General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block in the well-established Fmoc-SPPS methodology. The following diagram illustrates a single cycle of amino acid addition.

Representative Signaling Pathway: MAPK Pathway

Peptides incorporating D-amino acids, such as D-phenylalanine derivatives, can be designed to modulate cellular signaling pathways with enhanced stability against enzymatic degradation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in drug development.[4]

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in publicly accessible sources, this guide provides a robust framework for its empirical determination. The provided experimental protocol, based on the saturation shake-flask method and HPLC analysis, offers a reliable means for researchers to ascertain the solubility in various solvents critical for peptide synthesis. Understanding the qualitative solubility profile and the factors that influence it, as outlined in this document, is essential for the successful application of this important amino acid derivative in the synthesis of novel peptides for research and therapeutic development. The illustrative diagrams of the SPPS workflow and a relevant signaling pathway further contextualize the practical use and potential impact of peptides synthesized with this compound.

References

A Technical Guide to Fmoc-3-methyl-D-phenylalanine: Sourcing, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-3-methyl-D-phenylalanine, a key building block in modern peptide chemistry. This guide covers reliable suppliers, purity specifications, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), particularly in the context of developing bioactive peptides.

Sourcing and Purity of this compound

The quality of synthetic peptides is fundamentally dependent on the purity of the constituent amino acids. This compound is commercially available from a variety of suppliers, with purity levels typically suitable for research and development purposes.

Table 1: Supplier and Purity Information for this compound

| Supplier | Purity Specification | Analytical Method | CAS Number |

| Chem-Impex | ≥ 98% | Assay | 352351-64-5 |

| LabSolutions | 98% | Not Specified | 352351-64-5 |

| Santa Cruz Biotechnology | ≥97% | Not Specified | 352351-64-5 |

| ChemicalBook (various) | 97% to >99.0% | Not Specified | 352351-64-5 |

| BOC Sciences | ≥ 98% | HPLC | 352351-64-5 |

It is crucial for researchers to obtain a certificate of analysis from the supplier to confirm the lot-specific purity and identity of the compound. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids.

Role in Peptide Drug Design

The incorporation of non-natural amino acids like 3-methyl-D-phenylalanine is a strategic approach in medicinal chemistry to enhance the therapeutic properties of peptides. The methyl group on the phenyl ring can introduce favorable steric bulk, influencing the peptide's conformation and interaction with its biological target. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1] These attributes make this compound a valuable component in the design of more stable and potent peptide-based drugs.[2]

Experimental Protocols

General Protocol for Purity Analysis by HPLC

This protocol outlines a standard method for determining the purity of this compound and peptides containing this amino acid.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the lyophilized peptide or amino acid derivative in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. For example, 5% to 95% B over 30 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min for analytical columns.

-

Detection: UV absorbance at 214-220 nm, which corresponds to the peptide backbone absorbance.

-

Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducibility.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Methodology:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 1-2 hours.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

-

Repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF, followed by isopropanol (IPA), and then DMF again.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound (or another Fmoc-amino acid) by dissolving it in DMF with a coupling agent such as HBTU and an activator base like diisopropylethylamine (DIEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF, IPA, and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Application Example: GnRH Antagonists

Logical Workflow for GnRH Antagonist Development

The development of novel GnRH antagonists often follows a structured workflow involving chemical synthesis and biological evaluation.

Caption: Workflow for the development of a GnRH antagonist.

GnRH Receptor Signaling Pathway

GnRH antagonists exert their effect by blocking the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on gonadotrope cells in the anterior pituitary. This blockade prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: GnRH receptor signaling pathway and antagonist action.

References

The Strategic Incorporation of Fmoc-3-methyl-D-phenylalanine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. Among these, Fmoc-3-methyl-D-phenylalanine stands out as a critical building block for enhancing the stability, conformational rigidity, and biological activity of peptides. This technical guide provides an in-depth exploration of the applications of this compound in solid-phase peptide synthesis (SPPS), offering a comprehensive overview of its impact on peptide attributes, detailed experimental protocols, and insights into its role in modulating cellular signaling.

The Rationale for Incorporating 3-methyl-D-phenylalanine

The strategic replacement of a standard amino acid with a modified counterpart like 3-methyl-D-phenylalanine is driven by the pursuit of improved pharmacological properties. The key advantages conferred by this modification include:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid inherently provides resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a significantly longer in vivo half-life of the peptide therapeutic.

-

Increased Hydrophobicity: The addition of a methyl group to the phenyl ring increases the hydrophobicity of the side chain. This can enhance the peptide's affinity for hydrophobic pockets in target receptors and may improve its ability to cross cell membranes.

-

Conformational Constraint: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone and the side chain. This pre-organization can favor a bioactive conformation, leading to higher receptor binding affinity and specificity.

Quantitative Data on Peptide Synthesis with this compound

While direct, head-to-head quantitative comparisons of coupling efficiency and yield between this compound and its non-methylated counterpart, Fmoc-D-phenylalanine, are not extensively available in the literature, the general principles of solid-phase peptide synthesis (SPPS) provide a framework for expected outcomes. The efficiency of peptide synthesis is typically evaluated based on several parameters, which are summarized in the table below. It is important to note that these values are general estimates and can be highly dependent on the specific peptide sequence, the coupling reagents used, and the synthesis protocol.[1][]

| Parameter | Typical Value/Range with Fmoc-Amino Acids | Considerations for this compound |

| Coupling Efficiency | >99% | The methyl group may introduce slight steric hindrance, potentially requiring longer coupling times or more potent activating agents for complete reaction, especially in sterically crowded sequences.[3] |

| Crude Peptide Purity | 50-95% | Purity is highly sequence-dependent. The increased hydrophobicity from the methyl group might lead to aggregation in some sequences, potentially impacting purity. |

| Final Yield | 10-50% (for peptides of 10-30 residues) | The overall yield is a cumulative function of the efficiency of each coupling and deprotection step. Even a small decrease in coupling efficiency at each step can significantly impact the final yield of longer peptides.[1] |

Experimental Protocols for Peptide Synthesis

The following section details a standard protocol for the manual solid-phase synthesis of a peptide containing a 3-methyl-D-phenylalanine residue using Fmoc/tBu chemistry.

Materials and Reagents

-

This compound

-

Other Fmoc-protected amino acids

-

Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally free acid peptides)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Synthesis Workflow

The general workflow for the solid-phase synthesis of a peptide incorporating this compound is depicted below.

Detailed Step-by-Step Protocol

Step 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes. For sterically hindered residues, this step may be repeated.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Step 3: Amino Acid Coupling

-

In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and 3-5 equivalents of a suitable coupling reagent like HATU in DMF.

-

Add 6-10 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. Reaction completion can be monitored using a qualitative test like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling is recommended.

Step 4: Washing

-

After the coupling reaction is complete, drain the reaction solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

Step 5: Repeat Synthesis Cycle Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Deprotection and Cleavage

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin thoroughly with DMF and DCM and dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

Step 7: Peptide Precipitation and Purification

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Impact on Biological Signaling Pathways

The incorporation of 3-methyl-D-phenylalanine can significantly influence a peptide's interaction with its biological target, thereby modulating downstream signaling pathways. While specific pathways are highly dependent on the peptide sequence and its target receptor, a common application of D-phenylalanine containing peptides is in the modulation of G-protein coupled receptors (GPCRs), such as opioid receptors.[4][5] The introduction of the 3-methyl-D-phenylalanine can alter ligand binding affinity and efficacy, leading to either agonistic or antagonistic effects.

The diagram below illustrates a generalized signaling pathway for a GPCR, which can be modulated by peptides containing 3-methyl-D-phenylalanine.

In this pathway, the binding of a peptide ligand containing 3-methyl-D-phenylalanine to a GPCR can initiate a cascade of intracellular events. The modified amino acid can influence the binding affinity and the conformational state of the receptor, which in turn determines the extent of G-protein activation and subsequent downstream signaling.

Conclusion

This compound is a valuable tool in the arsenal of peptide chemists and drug developers. Its incorporation into peptide sequences offers a strategic approach to enhance proteolytic stability, modulate hydrophobicity, and introduce conformational constraints, all of which can lead to the development of more potent and effective peptide therapeutics. While direct quantitative comparisons with its non-methylated counterpart are limited, the established principles of SPPS provide a solid foundation for its successful application. Further research into the specific effects of this modified amino acid on the bioactivity and signaling of a wider range of peptides will undoubtedly continue to expand its utility in the field of drug discovery.

References

The Structural Impact of 3-Methyl-Phenylalanine Substitution in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acid residues within a peptide sequence is a cornerstone of modern peptidomimetic and drug design. Among these modifications, the substitution of phenylalanine with its methylated analogue, 3-methyl-L-phenylalanine, has emerged as a valuable tool for modulating peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the role of 3-methyl substitution on phenylalanine in peptide structure, offering insights into its effects on conformation, receptor binding, and enzymatic stability. Detailed experimental protocols and visual representations of key concepts are provided to support researchers in this field.

The introduction of a methyl group at the meta position of the phenylalanine side chain can induce significant changes in the local and global conformation of a peptide. This seemingly minor alteration can enhance resistance to enzymatic degradation, fine-tune receptor binding affinity, and ultimately improve the pharmacokinetic profile of peptide-based therapeutics.[1][2]

Conformational Effects of 3-Methyl-Phenylalanine

The substitution of phenylalanine with 3-methyl-phenylalanine introduces a steric constraint that can significantly influence the peptide's conformational landscape. The methyl group can restrict the rotational freedom around the chi (χ) angles of the amino acid side chain, leading to a more defined and stable conformation. This conformational rigidity can be advantageous in drug design, as it can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the dihedral angles and overall fold of a peptide containing 3-methyl-phenylalanine.[3][4][5]

Impact on Receptor Binding Affinity

The introduction of a 3-methyl group on phenylalanine can have a profound impact on the binding affinity of a peptide to its target receptor. Depending on the specific interactions within the receptor's binding pocket, this modification can either increase or decrease affinity.

In the context of opioid peptides, for instance, N-alpha-methylation of a phenylalanine residue has been shown to be detrimental to activity in certain cyclic analogues.[6] This highlights the importance of empirical testing to determine the effect of such modifications on a case-by-case basis.

Quantitative Analysis of Binding Affinity

The binding affinity of a peptide to its receptor is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the peptide required to inhibit 50% of the receptor's activity or displace 50% of a radiolabeled ligand.

Table 1: Illustrative Binding Affinities of Opioid Peptide Analogues

| Peptide Analogue | Target Receptor | Binding Affinity (Kᵢ, nM) |

| H-Tyr-D-Orn-Phe-Glu-NH₂ | μ-opioid | Data not specified |

| H-Tyr-D-Orn-NαMePhe-Glu-NH₂ | μ-opioid | Very low potency |

| H-Tyr-D-Orn-Tic-Glu-NH₂ | μ-opioid | Very low potency |

Data sourced from a study on cyclic opioid peptide analogues.[6] Note: NαMePhe represents N-alpha-methylphenylalanine, a closely related modification. Tic is tetrahydroisoquinoline-3-carboxylic acid.

Enhancement of Proteolytic Stability

A significant advantage of incorporating 3-methyl-phenylalanine into peptide sequences is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often exhibit high specificity for their substrates. The steric hindrance introduced by the methyl group can disrupt the recognition and binding of the peptide by these enzymes, thereby prolonging its half-life in biological systems.[1][2]

Quantitative Assessment of Proteolytic Stability

The stability of a peptide in a biological matrix, such as human serum or plasma, is a critical parameter for its therapeutic potential. The half-life (t₁/₂) of a peptide, which is the time it takes for 50% of the peptide to be degraded, is a key metric for assessing its stability.

Table 2: Illustrative Proteolytic Stability of Peptides

| Peptide | Modification | Matrix | Half-life (t₁/₂) |

| Parent Peptide | Phenylalanine | Human Serum | (Hypothetical) 1 hour |

| Modified Peptide | 3-Methyl-Phenylalanine | Human Serum | (Hypothetical) > 8 hours |

This table provides a hypothetical comparison to illustrate the expected increase in stability. Actual values are sequence-dependent and require experimental determination.

Experimental Protocols

Peptide Synthesis

Peptides containing 3-methyl-L-phenylalanine are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Workflow for Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-3-methyl-L-phenylalanine

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected standard amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Swell the resin in DMF.

-

Perform Fmoc deprotection of the resin.

-

Couple the first Fmoc-protected amino acid.

-

Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-3-methyl-L-phenylalanine, in the desired sequence.

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin thoroughly.

-

Cleave the peptide from the resin using the cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry.

Proteolytic Stability Assay in Human Serum

This assay measures the degradation of a peptide over time when incubated in human serum.

Workflow for Serum Stability Assay

Materials:

-

Purified peptide

-

Pooled human serum

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., acetonitrile with 0.1% TFA)

-

Centrifuge

-

LC-MS system

Procedure:

-

Prepare a stock solution of the peptide.

-

Add the peptide stock solution to pre-warmed human serum to a final concentration (e.g., 10 µM).

-

Incubate the mixture at 37°C.[8]

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.[8]

-

Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Centrifuge the samples to precipitate serum proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

-

Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂).[9]

Signaling Pathway Involvement

While specific signaling pathways directly modulated by a 3-methyl-phenylalanine-containing peptide are not extensively documented in publicly available literature, the modification is often employed in peptides targeting G protein-coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling.

General GPCR Signaling Pathway

The binding of a peptide agonist to its GPCR induces a conformational change in the receptor, leading to the activation of an associated intracellular G protein. The activated G protein then modulates the activity of an effector enzyme or ion channel, resulting in the generation of second messengers and a downstream cellular response. The conformational constraints imposed by 3-methyl-phenylalanine can influence the peptide's binding mode and efficacy in activating this signaling cascade.[10][11][12]

Conclusion

The incorporation of 3-methyl-phenylalanine into peptide structures is a powerful strategy for enhancing their therapeutic potential. This modification can enforce a bioactive conformation, modulate receptor binding affinity, and significantly improve proteolytic stability. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers in the rational design and evaluation of novel peptide-based drug candidates. As the field of peptidomimetics continues to evolve, the strategic use of unnatural amino acids like 3-methyl-phenylalanine will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mta.scholaris.ca [mta.scholaris.ca]

- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Peptide Stability and Solubility with Fmoc-3-methyl-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability and poor solubility. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of Fmoc-3-methyl-D-phenylalanine as a tool to enhance the stability and solubility of synthetic peptides. While direct quantitative comparative data for this specific modification is not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry and provides detailed experimental protocols to empower researchers in this area.

The Rationale for Incorporating 3-methyl-D-phenylalanine

The introduction of 3-methyl-D-phenylalanine into a peptide sequence can confer significant advantages due to the combined effects of its D-configuration and the methyl group on the phenyl ring.

-

Enhanced Enzymatic Stability: Peptides composed of L-amino acids are readily degraded by proteases. The substitution with a D-amino acid, such as 3-methyl-D-phenylalanine, introduces a stereochemically "unnatural" residue. This hinders recognition by proteases, which are highly specific for L-amino acids, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its plasma half-life.[1][2][3][4]

-

Increased Hydrophobicity and Potential for Improved Solubility: The addition of a methyl group to the phenyl ring increases the hydrophobicity of the amino acid side chain. While this may seem counterintuitive for improving aqueous solubility, strategic placement can disrupt aggregation-prone hydrophobic patches within a peptide. For highly hydrophobic peptides, the increased lipophilicity can improve solubility in organic co-solvents often used in formulation, such as DMSO.[5]

-

Conformational Constraint: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone. This can lead to a more defined secondary structure, which may be beneficial for receptor binding and biological activity.

Data Presentation: Expected Improvements

Table 1: Illustrative Peptide Stability Data

| Peptide Variant | Half-life in Human Plasma (t½, hours) | Proteolytic Degradation Rate Constant (k, h⁻¹) |

| Native Peptide (with L-Phe) | 2.5 | 0.277 |

| Modified Peptide (with 3-methyl-D-Phe) | 25.0 | 0.028 |

Table 2: Illustrative Peptide Solubility Data

| Peptide Variant | Aqueous Solubility (PBS, pH 7.4) (mg/mL) | Solubility in 10% DMSO/PBS (mg/mL) |

| Native Peptide (with L-Phe) | 0.8 | 2.1 |

| Modified Peptide (with 3-methyl-D-Phe) | 1.2 | 3.5 |

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy.[6][7]

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

-

To couple this compound, extend the coupling time to 3-4 hours to overcome potential steric hindrance.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Stability Assay: In Vitro Plasma Half-life Determination

This protocol describes a method to determine the stability of the synthesized peptides in human plasma.[8][9][10]

Materials:

-

Synthesized and purified peptides (native and modified)

-

Pooled human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of cold ACN with 0.1% TFA to stop enzymatic degradation and precipitate plasma proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the intact peptide peak over time at a specific wavelength (e.g., 220 nm).

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Peptide Solubility Assay: UV/Vis Spectrophotometry

This protocol details a method to determine the aqueous solubility of the peptides.[11][12]

Materials:

-

Synthesized and purified peptides (native and modified)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV/Vis spectrophotometer

-

Centrifuge

Procedure:

-

Saturated Solution Preparation: Add an excess amount of the lyophilized peptide to a known volume of PBS (pH 7.4) in a microcentrifuge tube.

-

Equilibration: Vortex the mixture vigorously and then incubate at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: Centrifuge the suspension at high speed to pellet the undissolved peptide.

-

Sample Preparation: Carefully collect a known volume of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with PBS to a concentration within the linear range of the spectrophotometer.

-

UV/Vis Measurement: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance for the peptide (typically around 220 nm for the peptide bond or 280 nm if the peptide contains Trp or Tyr).

-

Concentration Determination: Calculate the concentration of the dissolved peptide using a standard curve generated from known concentrations of the same peptide.

-

Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the peptide in mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating a peptide modified with 3-methyl-D-phenylalanine and a conceptual representation of how such a modification can enhance proteolytic stability.

Caption: Experimental workflow for synthesis and evaluation.

Caption: Enhanced proteolytic stability mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 12. impactfactor.org [impactfactor.org]

The Strategic Integration of Fmoc-3-methyl-D-phenylalanine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the use of non-canonical amino acids is a cornerstone strategy for overcoming inherent pharmacological hurdles. Peptides often suffer from poor metabolic stability, low bioavailability, and conformational flexibility, which can limit their therapeutic efficacy. The incorporation of synthetic amino acids is a powerful approach to modulate these properties. This guide focuses on Fmoc-3-methyl-D-phenylalanine, a bespoke amino acid derivative that offers distinct advantages in peptide drug design.

This compound is a derivative of D-phenylalanine, featuring a methyl group at the meta-position of the phenyl ring and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. This strategic design confers several key benefits:

-

Enhanced Proteolytic Resistance: The D-configuration of the alpha-carbon sterically hinders recognition by common proteases, which are stereospecific for L-amino acids. This leads to a significantly longer plasma half-life for the resulting peptide.

-

Conformational Constraint: The methyl group on the phenyl ring introduces steric bulk, which restricts the rotational freedom of the side chain. This conformational rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.

-

Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain, which can influence peptide-protein interactions and membrane permeability.

This technical guide will provide an in-depth overview of the application of this compound in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows.

Applications in Drug Discovery: Case Study of Somatostatin Analogs

While direct data on peptides incorporating 3-methyl-D-phenylalanine is limited in publicly accessible literature, valuable insights can be drawn from structurally similar analogs. A compelling case study involves the use of mesitylalanine (2,4,6-trimethyl-L-phenylalanine, Msa), a closely related analog with methyl groups on the phenyl ring, in the development of somatostatin (SRIF-14) analogs.[1][2] Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five G-protein coupled receptors (SSTR1-5).[1] Its therapeutic potential is limited by a short half-life.

The incorporation of Msa at key positions in the somatostatin sequence has been shown to enhance conformational stability and receptor selectivity.[1] The additional methyl groups on the phenyl ring of Msa, much like the single methyl group in 3-methyl-phenylalanine, introduce steric hindrance that can rigidify the peptide backbone and improve its metabolic stability.

Quantitative Data: Receptor Binding Affinity of Mesitylalanine-Containing Somatostatin Analogs

The following table summarizes the binding affinities (IC50 values in nM) of various somatostatin analogs incorporating mesitylalanine (Msa) for the five human somatostatin receptors.[1] This data showcases how the strategic placement of a methylated phenylalanine derivative can modulate receptor selectivity and affinity.

| Peptide Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |

| SRIF-14 (native) | 0.49 ± 0.05 | 0.08 ± 0.02 | 0.58 ± 0.11 | 0.81 ± 0.22 | 0.23 ± 0.04 |

| Octreotide | 300 ± 85 | 0.053 ± 0.011 | 15.2 ± 5.9 | >1000 | 11.53 ± 1.91 |

| [L-Msa⁶]-SRIF | 8.52 ± 1.45 | 1.49 ± 1.45 | 1.36 ± 1.45 | 3.62 ± 1.45 | 0.91 ± 1.45 |

| [L-Msa⁷]-SRIF | 0.33 ± 0.09 | 0.0024 ± 0.001 | 7.49 ± 0.63 | >1000 | >1000 |

| [L-Msa¹¹]-SRIF | 19.97 ± 5.26 | 0.024 ± 0.004 | 2.8 ± 0.22 | 6.45 ± 2.23 | 2.1 ± 0.70 |

| [L-Msa⁶, D-Trp⁸]-SRIF | 3.08 ± 0.9 | 4.55 ± 0.66 | 0.78 ± 0.1 | 4.70 ± 0.92 | 0.36 ± 0.003 |

| [L-Msa⁷, D-Trp⁸]-SRIF | >1000 | >1000 | >1000 | >1000 | >1000 |

| [L-Msa¹¹, D-Trp⁸]-SRIF | 3.35 ± 1.32 | 0.14 ± 0.06 | 1.31 ± 0.2 | >1000 | 0.73 ± 0.19 |

Data extracted from Martín-Gago et al., 2013.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. Note: Due to the steric hindrance of the methyl group, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Peptide Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay

This protocol is adapted from the methodology used to determine the binding affinity of somatostatin analogs.[1]

Materials:

-

Cell membranes from CHO-K1 cells expressing the human somatostatin receptor subtypes (SSTR1-5).

-

Radioligand: ¹²⁵I-Tyr¹¹-SRIF-14.

-

Unlabeled peptide analogs (test compounds).

-

Assay Buffer: 50 mM Tris (pH 7.5), 1 nM EGTA, 5 mM MgCl₂, protease inhibitors (leupeptin, pepstatin, bacitracin, aprotinin), and 0.2% BSA.

-

96-well polypropylene plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a 96-well plate, incubate 10 µg of cell membrane proteins with 0.1 nM of ¹²⁵I-Tyr¹¹-SRIF-14.

-

Add various concentrations of the unlabeled test peptides (ranging from 1 pM to 1000 nM).

-

The total volume of the incubation mixture should be 200 µL.

-

Incubate for 1 hour at 30°C.

-

-

Termination and Filtration:

-

Terminate the binding reaction by vacuum filtration over glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine and 0.2% BSA.

-

Wash the filters with ice-cold 50 mM Tris-HCl (pH 7.5).

-

-

Quantification:

-

Dry the filters and measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Define non-specific binding as the amount of radioactivity bound in the presence of 1000 nM of unlabeled native SRIF-14.

-

Calculate specific binding by subtracting non-specific binding from the total binding.

-

Generate inhibition curves and calculate the IC50 values using a suitable curve-fitting program.

-

Visualizations

Experimental and Logical Workflows

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

The incorporation of 3-methyl-D-phenylalanine into somatostatin analogs primarily targets the somatostatin receptors. The following diagram illustrates the canonical signaling pathway of Somatostatin Receptor 2 (SSTR2), a common target for these analogs.

Caption: Simplified signaling pathway of Somatostatin Receptor 2 (SSTR2).

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features provide a rational approach to enhancing the drug-like properties of peptide-based therapeutics. By increasing metabolic stability, constraining conformation, and modulating hydrophobicity, the incorporation of this and similar modified amino acids can lead to the development of more potent, selective, and durable peptide drugs. The case study of somatostatin analogs containing the structurally similar mesitylalanine provides compelling evidence for the potential of this strategy. As the field of peptide therapeutics continues to expand, the strategic use of custom-designed amino acids like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation medicines.

References

Fmoc-3-methyl-D-phenylalanine: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-methyl-D-phenylalanine is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) for neuroscience research. This guide provides a comprehensive overview of its application, particularly in the development of novel peptide-based therapeutics targeting the central nervous system. The incorporation of a methyl group on the phenyl ring and the D-configuration of the alpha-carbon offer unique advantages in designing peptides with enhanced stability, receptor affinity, and blood-brain barrier permeability. This document details the synthesis of peptides using this compound, its impact on peptide pharmacology, and its role in investigating neurological pathways.

Core Concepts and Advantages

The strategic incorporation of this compound into peptide sequences is driven by the desire to modulate the pharmacological properties of the resulting peptides. The two key modifications, the 3-methyl group and the D-chiral center, contribute to these enhanced features.

-

Enhanced Stability: The presence of the methyl group on the phenyl ring can provide steric hindrance, protecting the peptide backbone from enzymatic degradation by peptidases. Furthermore, peptides containing D-amino acids are known to be less susceptible to enzymatic breakdown, leading to a longer in vivo half-life, a crucial attribute for therapeutic candidates.[1]

-

Increased Lipophilicity: The methyl group increases the hydrophobicity of the phenylalanine side chain. This can enhance the peptide's ability to cross the blood-brain barrier, a significant hurdle in the development of drugs targeting the central nervous system.

-

Conformational Constraint: The methyl group can restrict the rotational freedom of the phenyl side chain, influencing the overall peptide conformation. This can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for specific receptors.

-

Receptor Interaction: The D-configuration of the amino acid can alter the peptide's interaction with its target receptor. In the context of neuroscience, this is particularly relevant for G protein-coupled receptors (GPCRs), such as opioid receptors, where specific stereochemistry is often required for potent and selective binding.

Applications in Neuroscience Research

The primary application of this compound in neuroscience is in the synthesis of peptide analogs that target neuronal receptors. A significant area of focus is the development of ligands for opioid receptors, which are key targets for pain management and are implicated in a variety of neurological processes.

For instance, the modification of endogenous opioid peptides like endomorphins with unnatural amino acids is a common strategy to improve their therapeutic potential.[2][3][4][5][6] The incorporation of 3-methyl-D-phenylalanine can be hypothesized to enhance the analgesic potency and duration of action of these peptides while potentially reducing side effects.

Quantitative Data

Direct quantitative data for peptides exclusively containing 3-methyl-D-phenylalanine is not extensively consolidated in the literature. However, we can present an illustrative table based on typical data obtained for modified opioid peptides to provide a framework for the expected pharmacological profile. The following table represents hypothetical data for an endomorphin-2 analog where one of the phenylalanine residues is replaced by 3-methyl-D-phenylalanine.

| Compound | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |

| μ-opioid | δ-opioid | κ-opioid | |

| Endomorphin-2 | 0.5 | 500 | >10000 |

| [3-Me-D-Phe4]-Endomorphin-2 (Hypothetical) | 0.2 | 800 | >10000 |

This table is for illustrative purposes and does not represent actual experimental data for a specific named compound.

Experimental Protocols

The synthesis of peptides incorporating this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9][10]

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation:

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.[12][13][14]

-

The reaction is typically carried out for 5-10 minutes and may be repeated.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-amino acid (in this case, this compound). Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA).[11]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[11]

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

-

A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.[7] The typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Collect the crude peptide by centrifugation and wash with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

-

Signaling Pathways and Visualizations

Peptides incorporating 3-methyl-D-phenylalanine developed for neuroscience applications often target G protein-coupled receptors (GPCRs), such as the opioid receptors.[15][16] The binding of an agonist to these receptors initiates an intracellular signaling cascade.

Generic GPCR Signaling Pathway

The following diagram illustrates a canonical G protein-coupled receptor signaling pathway, which is relevant for understanding the mechanism of action of opioid peptides.

Caption: Canonical G protein-coupled receptor (GPCR) signaling cascade.

Experimental Workflow for Peptide Synthesis

The following diagram outlines the key steps in the solid-phase synthesis of a peptide using this compound.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion